molecular formula C8H9BrO B152078 (R)-1-(4-Bromophenyl)ethanol CAS No. 76155-78-7

(R)-1-(4-Bromophenyl)ethanol

Cat. No.: B152078
CAS No.: 76155-78-7
M. Wt: 201.06 g/mol
InChI Key: XTDTYSBVMBQIBT-ZCFIWIBFSA-N
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Description

®-1-(4-Bromophenyl)ethanol is a chiral compound with the molecular formula C8H9BrO. It is an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. The compound features a bromine atom attached to a phenyl ring, which is further connected to an ethanol moiety. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Asymmetric Reduction: One common method for preparing ®-1-(4-Bromophenyl)ethanol involves the asymmetric reduction of 4-bromoacetophenone using chiral catalysts.

    Biocatalytic Methods: Enzymatic reduction using alcohol dehydrogenases or lipases can also be employed.

Industrial Production Methods

Industrial production often relies on the asymmetric reduction method due to its scalability and efficiency. The process typically involves the use of chiral catalysts and hydrogen gas under controlled conditions to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

    Oxidation: 4-Bromoacetophenone.

    Substitution: 4-Hydroxyphenylethanol.

    Reduction: 4-Bromoethylbenzene.

Scientific Research Applications

Organic Synthesis

(R)-1-(4-Bromophenyl)ethanol serves as a chiral building block in the synthesis of various pharmaceuticals. Its enantiomeric purity enhances the selectivity and efficacy of drugs targeting specific receptors or enzymes. It has been employed in the synthesis of compounds with anticancer properties, demonstrating significant activity against various cancer cell lines .

Biocatalysis

The compound is utilized as a substrate in enzyme-catalyzed reactions, aiding in the study of chiral recognition processes. For instance, it has been investigated using lipases for kinetic resolution, yielding high enantiomeric excess (ee) products . This application is essential for understanding enzyme mechanisms and improving biotransformation processes.

Medicinal Chemistry

In medicinal chemistry, this compound is integral to developing novel therapeutic agents. Its chirality is vital for enhancing drug specificity and reducing side effects. Research has highlighted its role in synthesizing compounds with potential antimicrobial properties and photodynamic therapy applications .

Case Study 1: Synthesis of Phthalocyanines

A study demonstrated that incorporating this compound into phthalocyanine derivatives resulted in lower aggregation tendencies compared to similar compounds. These derivatives exhibited enhanced generation of reactive oxygen species, indicating potential applications in photodynamic therapy .

Case Study 2: Kinetic Resolution

Research involving the kinetic resolution of this compound using lipase CAL-B showed promising results with high yields and enantiomeric excesses. This process exemplifies the compound's utility in producing chiral alcohols for pharmaceutical applications .

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)ethanol depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the products. In enzymatic reactions, it serves as a substrate, undergoing specific transformations catalyzed by enzymes .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Bromophenyl)ethanol: The enantiomer of ®-1-(4-Bromophenyl)ethanol, differing only in the spatial arrangement of atoms.

    4-Bromophenethyl alcohol: Lacks the chiral center, making it achiral.

    4-Chlorophenylethanol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

®-1-(4-Bromophenyl)ethanol is unique due to its chiral nature and the presence of a bromine atom, which imparts specific reactivity and selectivity in chemical reactions. Its enantiomeric purity is crucial for applications in asymmetric synthesis and pharmaceutical production .

Biological Activity

(R)-1-(4-Bromophenyl)ethanol is a chiral compound with significant implications in various biological and chemical applications. Its molecular formula is C8_8H9_9BrO, and it features a bromine atom attached to a phenyl ring connected to an ethanol moiety. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its role as a chiral building block in the synthesis of pharmaceuticals. Its enantiomeric purity is crucial for the activity and selectivity of drugs that target specific receptors or enzymes. The compound serves as a substrate for various biocatalysts, aiding in the understanding of enzyme mechanisms and chiral recognition processes .

The mechanism of action for this compound varies based on its application:

  • Asymmetric Synthesis : Acts as a chiral auxiliary, influencing the stereochemistry of products.
  • Enzymatic Reactions : Functions as a substrate, undergoing transformations catalyzed by enzymes.

Applications in Medicinal Chemistry

This compound has been employed in the synthesis of several pharmaceutical agents. Its chirality is essential for enhancing the efficacy and specificity of these compounds. Notably, it has been used in developing drugs with anticancer properties, where its derivatives have shown promising results against various cancer cell lines.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer activity of derivatives synthesized from this compound against HCT-116 colon carcinoma cells. The results indicated that some derivatives exhibited IC50_{50} values lower than 5 μM, demonstrating significant cytotoxic effects compared to established chemotherapeutics like 5-fluorouracil .
    CompoundIC50_{50} Value (μM)Comparison DrugComparison IC50_{50} (μM)
    Compound 112.5 ± 0.81Cisplatin2.43 ± 1.1
    Compound 5b3.2 ± 1.15-Fluorouracil5
    Compound 133.7 ± 1.0--
  • Photochemical Properties : Research demonstrated that phthalocyanine derivatives containing this compound showed enhanced quantum yields for reactive oxygen species generation compared to other isomers. This suggests potential applications in photodynamic therapy for cancer treatment .

Synthesis and Characterization

The synthesis of this compound typically involves asymmetric synthesis techniques that ensure high enantiomeric purity. Characterization methods such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDTYSBVMBQIBT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426185
Record name (R)-1-(4-Bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76155-78-7
Record name (R)-1-(4-Bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(4-bromophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 2 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (S)-1-(4-bromophenyl)ethanol to obtain 108 mg of (R)-1-(4-bromophenyl)ethanol at a yield of 54%. Optical purity was obtained at 88% e.e. Equipment conditions were the same as for immobilized green pea protein.
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200 mg
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 8 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (R)-1-(4-bromophenyl)ethanol to obtain 114 mg of (S)-1-(4-bromophenyl)ethanol at a yield of 57%. Optical purity was obtained at 88% e.e. The reaction course and time at completion of reaction were determined by GC using the Hitachi Model G-3500 gas chromatograph under conditions consisting of carrier gas: He at 0.48 ml/min, split ratio: 1/55, oven temperature: 150° C., inlet temperature: 250° C., outlet temperature: 250° C., pressure: 136, flow rate value: 42, analytical column: TC-5HT 0.25 mm I.D.×30M df (GL Science).
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200 mg
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Synthesis routes and methods III

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=n-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in ethanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 80° C. After the mixture was cooled to room temperature, p-bromoacetophenone (0.4 mmol), ethanol (2 mL) and a solution of sodium methoxide in ethanol (0.8 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-bromophenyl)ethanol was obtained and the ee value (ee=97%) was measured by GC analysis.
Quantity
0.4 mmol
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sodium methoxide
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0.8 mL
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2 mL
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3 mL
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3.8 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chirality of 1-(4-bromophenyl)ethanol affect the photochemical properties of phthalocyanines?

A1: The research paper [] demonstrates that incorporating the enantiopure (R)-1-(4-bromophenyl)ethanol as a ligand in phthalocyanine derivatives results in a higher quantum yield of reactive oxygen species (ROS) generation compared to phthalocyanines containing the (S)-enantiomer or the racemic mixture. This highlights the significant impact of chirality on the photochemical properties of these molecules. While the exact mechanism behind this difference is not fully elucidated in the paper, it suggests a potential for enantioselective photochemical reactions.

Q2: Are there any observed differences in the interaction of phthalocyanines modified with this compound compared to other isomers with mammary MCF-7 cells?

A2: Yes, the research [] observed differences in the interaction of these modified phthalocyanines with mammary MCF-7 cells. Although the specific details of these interactions are not fully elaborated in the abstract, the researchers found variations in fluorescence microscopy and cell viability results between phthalocyanines modified with this compound, (S)-1-(4-bromophenyl)ethanol, and the racemic mixture. This finding further emphasizes the importance of considering chirality when investigating the biological activity of these compounds.

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